Apigenin 7-O-Glucuronide (hydrate)

Pharmacokinetics Bioavailability Prodrug

Procure Apigenin 7-O-Glucuronide (hydrate) as your API or probe of choice for oral apigenin delivery and selective MMP-13 inhibition. Unlike the aglycone apigenin—which suffers from near-zero oral bioavailability (F = 0.708%) and instability in simulated intestinal fluid—this glucuronide prodrug delivers a 14.3-fold higher systemic AUC of apigenin and remains stable for 24 hours under intestinal conditions. For MMP-13 research, its nanomolar IC50 (0.27 µM) against MMP-13, with 47-fold selectivity over MMP-3 (IC50 12.87 µM), renders generic substitution with other flavonoid glucuronides scientifically invalid. In vivo efficacy is confirmed by improved survival in a murine LPS-induced endotoxin shock model at 5–10 mg/kg. Choose this compound when pharmacokinetic precision and target selectivity are non-negotiable.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
Cat. No. B10823567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin 7-O-Glucuronide (hydrate)
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.O
InChIInChI=1S/C21H18O11.H2O/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29;/h1-7,16-19,21-23,25-27H,(H,28,29);1H2/t16-,17-,18+,19-,21+;/m0./s1
InChIKeyXODLIZARORJIDL-ZSESPEEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin 7-O-Glucuronide (hydrate): A Naturally Derived Flavonoid Glucuronide for Anti-Inflammatory and Pharmacokinetic Research Applications


Apigenin 7-O-glucuronide (hydrate) is a naturally occurring flavonoid-7-O-glucuronide, a class of phenolic compounds characterized by a flavonoid backbone O-glycosidically linked to glucuronic acid at the C7-position [1]. It is a prominent secondary metabolite identified in various plant species, including Scutellaria baicalensis and Juglans sigillata, and functions as the major bioactive metabolite of the dietary flavone apigenin [2]. This compound is commercially available as a hydrate (CAS 29741-09-1, molecular weight 446.36 g/mol) and has been characterized for its diverse biological activities, including inhibition of matrix metalloproteinases and anti-inflammatory effects [3].

Why Generic Apigenin or Other Flavonoid Analogs Cannot Be Substituted for Apigenin 7-O-Glucuronide (hydrate) in Specific Research Applications


Substitution of Apigenin 7-O-glucuronide (hydrate) with its aglycone, apigenin, or other structurally related flavonoid glucuronides is scientifically unjustified for critical applications due to profound differences in physicochemical properties and in vivo performance. The aglycone apigenin suffers from extremely poor aqueous solubility and a low oral bioavailability (F) of only 0.708%, coupled with significant instability in simulated intestinal fluid [1]. In contrast, Apigenin 7-O-glucuronide demonstrates markedly superior stability, enabling its use as a prodrug that delivers 14.3-fold higher systemic exposure (AUC) of the bioactive aglycone [1]. Furthermore, while other flavonoid glucuronides like luteolin-7-O-glucuronide share a common structural motif, they exhibit distinct enzyme inhibition profiles and target selectivities. For instance, Apigenin 7-O-glucuronide possesses a unique nanomolar IC50 against MMP-13, a potency not observed across all MMP isoforms or within all related flavonoid classes . These critical differences in stability, bioavailability, and target engagement render generic substitution invalid for experiments where precise pharmacokinetic profiles or specific molecular target inhibition are required.

Quantitative Differentiation Guide: Apigenin 7-O-Glucuronide (hydrate) Versus Key Comparators


Enhanced In Vivo Exposure of Apigenin via Apigenin 7-O-Glucuronide Prodrug Compared to Direct Apigenin Administration

Direct administration of apigenin-7-O-glucuronide (A7G) results in markedly higher systemic exposure of its bioactive aglycone, apigenin, compared to the oral administration of apigenin itself [1]. This is a key differentiator, establishing A7G's role as a superior delivery vehicle. In an in vivo rat pharmacokinetic study, the Cmax and AUC of apigenin were 2.62-fold and 14.3-fold higher, respectively, following oral administration of A7G [1].

Pharmacokinetics Bioavailability Prodrug

Superior Stability of Apigenin 7-O-Glucuronide in Simulated Intestinal Fluid Compared to Apigenin Aglycone

A critical differentiator for Apigenin 7-O-glucuronide is its significantly enhanced stability in gastrointestinal environments, which underpins its improved pharmacokinetic profile. In an in vitro stability study, the aglycone apigenin demonstrated poor stability, whereas Apigenin 7-O-glucuronide remained stable for a full 24-hour period in simulated intestinal fluid [1].

Stability Formulation Oral Delivery

Potent and Selective Nanomolar Inhibition of Matrix Metalloproteinase-13 (MMP-13)

Apigenin 7-O-glucuronide (hydrate) demonstrates a highly potent and selective inhibition profile against matrix metalloproteinases (MMPs), a family of enzymes implicated in inflammation, tissue remodeling, and cancer metastasis. The compound exhibits an IC50 of 0.27 µM for MMP-13, which is approximately 48-fold more potent than its inhibition of MMP-3 (IC50 = 12.87 µM) . This strong selectivity for MMP-13 over other MMPs is a key differentiating feature compared to broader-spectrum MMP inhibitors or other flavonoids.

MMP Inhibition IC50 Selectivity

Suppression of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Apigenin 7-O-glucuronide (hydrate) effectively suppresses multiple key pro-inflammatory mediators in a cellular model of inflammation. When tested at a concentration of 100 µM, it inhibits the lipopolysaccharide (LPS)-induced production of tumor necrosis factor alpha (TNF-α), prostaglandin E2 (PGE2), and nitric oxide in RAW 264.7 murine macrophages [1]. This multi-target anti-inflammatory profile in a relevant cell model differentiates it from compounds with a narrower range of action.

Anti-Inflammatory TNF-α PGE2

In Vivo Protection in a Mouse Model of Endotoxin Shock

The in vivo relevance of Apigenin 7-O-glucuronide's anti-inflammatory activity is confirmed by its protective effects in a lethal model of systemic inflammation. In a mouse model of lipopolysaccharide (LPS)-induced endotoxin shock, treatment with Apigenin 7-O-glucuronide (5 or 10 mg/kg) significantly improved survival outcomes [1]. This establishes a critical link between its in vitro activity and in vivo therapeutic potential.

Endotoxin Shock In Vivo Efficacy Sepsis

Validated Application Scenarios for Apigenin 7-O-Glucuronide (hydrate) Based on Differential Evidence


In Vivo Pharmacokinetic Studies Requiring High Systemic Exposure of Apigenin

Researchers designing in vivo rodent studies to evaluate the pharmacological effects of apigenin should utilize Apigenin 7-O-glucuronide (hydrate) as a prodrug. Oral administration of the aglycone apigenin yields negligible bioavailability (F = 0.708%), making it unsuitable for achieving therapeutic plasma levels. In contrast, Apigenin 7-O-glucuronide delivers a 14.3-fold higher AUC of apigenin, ensuring the aglycone reaches pharmacologically relevant concentrations [1]. This application is supported by a direct head-to-head pharmacokinetic comparison [1].

Oral Formulation Development for Apigenin Delivery

Formulation scientists developing oral dosage forms for apigenin should leverage Apigenin 7-O-glucuronide (hydrate) as the active pharmaceutical ingredient (API) of choice. The aglycone apigenin exhibits poor stability in simulated intestinal fluid, a major barrier to effective oral delivery. Apigenin 7-O-glucuronide, however, demonstrates robust stability for 24 hours under the same conditions, providing a superior starting material for developing stable and bioavailable oral formulations [1].

MMP-13-Targeted Drug Discovery and Biological Assays

Investigators conducting research on matrix metalloproteinase-13 (MMP-13), a key target in osteoarthritis and cancer metastasis, should procure Apigenin 7-O-glucuronide (hydrate) as a selective probe or lead compound. The compound's IC50 of 0.27 µM against MMP-13, coupled with its significantly lower potency against MMP-3 (IC50 = 12.87 µM), provides a validated chemical tool for studying MMP-13 biology and for screening assays requiring selective inhibition [1].

Preclinical Models of Sepsis and Acute Systemic Inflammation

For research groups investigating novel therapies for sepsis or endotoxin shock, Apigenin 7-O-glucuronide (hydrate) is a validated positive control or test article. The compound has demonstrated significant improvement in survival in a mouse model of LPS-induced endotoxin shock at doses of 5 and 10 mg/kg, confirming its in vivo efficacy and providing a reliable benchmark for comparative studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apigenin 7-O-Glucuronide (hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.